2-(5-Chloropyridin-2-yl)ethanamine hydrochloride
Description
2-(5-Chloropyridin-2-yl)ethanamine hydrochloride is a substituted pyridine derivative with a chloro group at the 5-position of the pyridine ring and an ethanamine side chain. The chlorine atom at the 5-position of the pyridine ring enhances the compound’s lipophilicity and may influence binding interactions in biological systems through hydrophobic or halogen-bonding effects.
Properties
Molecular Formula |
C7H10Cl2N2 |
|---|---|
Molecular Weight |
193.07 g/mol |
IUPAC Name |
2-(5-chloropyridin-2-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C7H9ClN2.ClH/c8-6-1-2-7(3-4-9)10-5-6;/h1-2,5H,3-4,9H2;1H |
InChI Key |
OUWHALAIHBYRGT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1Cl)CCN.Cl |
Related CAS |
1956307-37-1 1956370-22-1 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Intermediate Formation
This method, adapted from EP1422220A1, employs benzophenone and glycine ethyl ester hydrochloride to construct the ethanamine backbone. The process involves:
Step A : Formation of benzophenone glycine imine ethyl ester (BPGI) via condensation of benzophenone (1.0 mole) and glycine ethyl ester hydrochloride (0.5 mole) in toluene with p-toluenesulfonic acid (0.05 mole) and N,N-diisopropyl-N-ethylamine (1.05 mole) at 110–115°C. Water removal via azeotropic distillation ensures imine stability.
Step B : Coupling of BPGI with 2,5-dichloropyridine in propionitrile using dry K₂CO₃ and NEt₄Br as a phase-transfer catalyst. The reaction substitutes the 2-chloro group of pyridine with the imine-protected ethanamine chain, yielding N-(5-chloropyridin-2-yl)-benzophenone glycine imine ethyl ester.
Step C : Hydrolysis with HCl (1:5 molar ratio) at 20–25°C removes the benzophenone protecting group and forms the hydrochloride salt. The final product is isolated via crystallization with >85% purity.
Optimization Parameters
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Reaction temperature | 110–115°C (Step A) | Maximizes imine formation |
| Solvent | Toluene (Step A) | Prevents hydrolysis |
| Catalyst | NEt₄Br (Step B) | Enhances substitution kinetics |
| HCl concentration | 4 M (Step C) | Ensures complete salt formation |
This method achieves a 72% overall yield but requires careful handling of hygroscopic intermediates.
Carbamimidoyl-Benzoylamino Coupling Method
Technical Disclosure Commons Protocol
The TDCommons process, though designed for a related compound, offers insights into pyridine-amine coupling. Key steps include:
Intermediate synthesis : Reacting 4-(N,N-dimethylcarbamimidoyl)benzoyl chloride with 5-methoxy-2-nitrobenzoic acid to form a nitro-substituted benzamide.
Reduction and coupling : Hydrogenation of the nitro group to an amine, followed by reaction with 2-(5-chloropyridin-2-yl)ethyl bromide in the presence of K₂CO₃.
Salt formation : Treatment with succinic acid yields the hydrochloride salt after recrystallization.
Comparative Advantages
-
Higher regioselectivity : The carbamimidoyl group directs coupling to the pyridine’s 2-position.
-
Yield : 68% final yield with 99% HPLC purity.
-
Scalability : Adaptable to continuous-flow systems due to mild reaction conditions (40–60°C).
Alternative Methods and Comparative Analysis
Nucleophilic Substitution with Ethylenediamine
Reacting 2,5-dichloropyridine with ethylenediamine in ethylene glycol at 80°C for 24 hours substitutes the 2-chloro group, forming 2-(5-chloropyridin-2-yl)ethylamine. Subsequent HCl treatment affords the hydrochloride salt (56% yield).
Chemical Reactions Analysis
Acylation Reactions
The primary amine group undergoes acylation with acid chlorides or anhydrides to form amides. This reaction is typically conducted in the presence of a base to neutralize HCl byproducts.
Example Reaction:
| Reagent | Conditions | Product |
|---|---|---|
| Acetyl chloride | Pyridine, 0–25°C, 1–3 hr | Acetylated amide derivative |
| Benzoyl chloride | Dichloromethane, RT, 2 hr | Benzamido-substituted compound |
This reactivity is analogous to methods used in synthesizing structurally related chloropyridine amides .
Alkylation Reactions
The amine group participates in alkylation with alkyl halides or sulfates, yielding secondary or tertiary amines.
Example Reaction:
| Reagent | Conditions | Product |
|---|---|---|
| Methyl iodide | KCO, DMF, 60°C | N-Methyl derivative |
| Ethyl bromide | NaHCO, EtOH, reflux | N-Ethyl derivative |
Alkylation is critical for modifying the compound’s hydrophobicity and bioactivity.
Condensation Reactions
The amine reacts with aldehydes or ketones to form Schiff bases (imines), which are intermediates in synthesizing heterocyclic compounds.
Example Reaction:
| Reagent | Conditions | Product |
|---|---|---|
| Benzaldehyde | Ethanol, reflux, 4 hr | Schiff base with aromatic substituent |
| Acetone | Molecular sieves, RT, 12 hr | Cyclic imine derivative |
Substitution at the Pyridine Ring
The chlorine atom at the 5-position of the pyridine ring can undergo nucleophilic aromatic substitution under specific conditions, though its reactivity is moderate due to electron-withdrawing effects.
Example Reaction:
| Reagent | Conditions | Product |
|---|---|---|
| NaOMe/MeOH | 100°C, 12 hr | Methoxy-substituted pyridine |
| NH (aq) | Cu catalyst, 150°C | Amino-substituted derivative |
Salt Formation and Complexation
The hydrochloride salt can exchange counterions or coordinate with metal ions, forming complexes useful in catalysis or materials science.
Example Reaction:
| Reagent | Conditions | Product |
|---|---|---|
| AgNO | HO, RT, 1 hr | Ag(I) coordination complex |
| CuSO | Methanol, 50°C | Cu(II) complex |
Key Research Findings
-
Acylation Efficiency : Reactions with aromatic acid chlorides (e.g., benzoyl chloride) achieve >85% yield under mild conditions .
-
Ring Substitution Limitations : Chlorine substitution requires harsh conditions (e.g., Cu catalysts at 150°C) due to low ring activation.
-
Biological Implications : Alkylated derivatives show enhanced blood-brain barrier penetration in preclinical models.
Scientific Research Applications
Medicinal Chemistry
-
Intermediate in Drug Synthesis:
2-(5-Chloropyridin-2-yl)ethanamine hydrochloride serves as an intermediate in synthesizing various pharmaceutical compounds, particularly those targeting neurological disorders. Its structural properties allow it to interact with neurotransmitter systems, making it valuable in developing drugs for conditions such as depression and anxiety disorders. -
Neurotransmitter Modulation:
Research indicates that this compound can modulate neurotransmitter levels, potentially influencing the treatment of psychiatric conditions. In vitro studies have shown that it may inhibit specific enzymes involved in neurotransmitter metabolism, thus enhancing therapeutic profiles.
Biological Studies
-
Biological Activity Investigations:
The compound is utilized in studies to explore the role of pyridine derivatives within biological systems. It has been shown to interact with various neurotransmitter receptors, suggesting its potential utility in treating neurological conditions. -
Enzyme Inhibition Studies:
Studies have demonstrated that 2-(5-Chloropyridin-2-yl)ethanamine hydrochloride can inhibit monoamine oxidase (MAO), an enzyme involved in neurotransmitter degradation. This inhibition leads to increased levels of serotonin and norepinephrine, which are critical for mood regulation.
Study on Neurological Effects
A case study assessed the effects of 2-(5-Chloropyridin-2-yl)ethanamine hydrochloride on animal models exhibiting anxiety-like behaviors. The results indicated a significant reduction in these behaviors upon administration, suggesting its potential as an anxiolytic agent.
Enzyme Inhibition Study
Another study focused on the compound's ability to inhibit MAO activity. Results showed that the compound effectively reduced MAO activity, leading to increased serotonin and norepinephrine levels in treated subjects, thereby supporting its role in mood enhancement therapies.
Mechanism of Action
The mechanism of action of 2-(5-Chloropyridin-2-yl)ethanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and affecting various biological pathways. The exact mechanism may vary depending on the specific application and target .
Comparison with Similar Compounds
Key Observations :
- Halogen Substituents : Bromine in 2-((5-Bromopyridin-3-yl)oxy)ethanamine hydrochloride increases molecular weight and polarizability compared to chlorine, which may enhance halogen bonding but reduce metabolic stability .
- Electron-Donating Groups : Methoxy substitution () improves solubility but may weaken binding to targets requiring electron-deficient aromatic systems .
- Heterocycle Swaps : Replacing pyridine with thiophene () or pyrimidine () alters electronic properties and steric profiles, affecting selectivity in biological assays .
Physicochemical Properties
- Solubility : The hydrochloride salt form enhances aqueous solubility compared to free bases. Dihydrochloride salts (e.g., ) further improve solubility but may increase hygroscopicity .
- Stability : Chlorine’s electron-withdrawing effect stabilizes the pyridine ring against oxidation, whereas methoxy-substituted analogs () may be prone to demethylation under acidic conditions .
Biological Activity
2-(5-Chloropyridin-2-yl)ethanamine hydrochloride is a chemical compound that has garnered attention for its potential biological activities, particularly in pharmacology and neuropharmacology. This compound is characterized by its unique structure, which includes a chloropyridine moiety attached to an ethanamine group, placing it within the aminomethylpyridine class. The molecular formula is C9H10ClN2·HCl, with a molecular weight of approximately 193.07 g/mol.
Synthesis
The synthesis of 2-(5-Chloropyridin-2-yl)ethanamine hydrochloride typically involves multi-step chemical reactions, which may include:
- Formation of the Chloropyridine Moiety : This may involve chlorination of pyridine derivatives.
- Ethanamine Attachment : The chloropyridine is then reacted with ethanamine under controlled conditions.
- Hydrochloride Salt Formation : The final product is often converted to its hydrochloride salt for stability and solubility.
Biological Activity
Research indicates that 2-(5-Chloropyridin-2-yl)ethanamine hydrochloride exhibits significant biological activity, primarily as a potential pharmacological agent targeting serotonin receptors.
Interaction Studies
Preliminary studies suggest that this compound may interact with various serotonin receptors, which are crucial in regulating mood and anxiety. Specifically, it has been hypothesized to act as a modulator for:
- 5-HT2A Receptors : These receptors are implicated in various neurological processes, including mood regulation and perception.
- 5-HT2C Receptors : Similar to 5-HT2A, these receptors play a role in appetite control and anxiety.
Research Findings
Several studies have documented the pharmacological profiles of compounds similar to 2-(5-Chloropyridin-2-yl)ethanamine hydrochloride. The following table summarizes key findings from relevant research:
Case Studies
-
Neuropharmacological Effects : In a study focusing on serotonin receptor modulation, compounds structurally related to 2-(5-Chloropyridin-2-yl)ethanamine hydrochloride demonstrated significant agonistic effects at the 5-HT receptors, indicating potential therapeutic applications in treating mood disorders.
- Findings : Compounds with similar structures showed EC50 values ranging from 1.6 nM to over 100 nM at different receptor subtypes, suggesting varying potencies and selectivities.
-
Anticancer Activity : Related compounds have been investigated for their antiproliferative effects against various cancer cell lines. For instance, certain derivatives exhibited IC50 values indicating effective inhibition of cancer cell growth.
- Example : Ethyl derivatives showed promising results in inhibiting lung and breast cancer cell proliferation, suggesting that modifications to the base structure could yield potent anticancer agents.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-(5-Chloropyridin-2-yl)ethanamine hydrochloride, and how are reaction conditions optimized?
- Methodological Answer : A common approach involves catalytic reduction of primary amides using transition metal-free systems. For example, a potassium-based catalyst in dry toluene can reduce 2-(heteroaryl)acetamides to ethanamine derivatives under inert conditions, achieving yields up to 60% (e.g., as demonstrated for thiophene analogs). Reaction optimization includes solvent selection (e.g., toluene for stability), temperature control (room temperature to 80°C), and catalyst loading (2 mol%) .
Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?
- Methodological Answer : Key techniques include:
- NMR : Confirm structural integrity via H and C NMR, focusing on pyridine ring protons (δ 7.5–8.5 ppm) and ethylamine backbone signals (δ 2.8–3.5 ppm).
- HPLC : Assess purity using reverse-phase C18 columns with UV detection at 254 nm, comparing retention times against certified reference standards.
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] at m/z 191.05 for CHClN·HCl) .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
- Ventilation : Use fume hoods for weighing and synthesis to prevent inhalation of fine particles.
- Waste Disposal : Segregate chemical waste in labeled containers and coordinate with certified biohazard disposal services to comply with environmental regulations .
Q. How can researchers optimize the solubility of this compound for aqueous reaction conditions?
- Methodological Answer :
- pH Adjustment : Protonate the ethylamine group using dilute HCl (0.1–1 M) to enhance water solubility.
- Co-Solvents : Employ ethanol (10–20% v/v) or DMSO to improve solubility without destabilizing the pyridine ring.
- Temperature : Mild heating (30–40°C) can increase dissolution rates in polar solvents .
Advanced Research Questions
Q. How can structural modifications of the pyridine ring influence the compound's bioactivity in target validation studies?
- Methodological Answer : Substituent effects are critical. For example:
- Electron-Withdrawing Groups (e.g., Cl) : Enhance electrophilicity and binding to targets like kinases or HSP90.
- Fluorine Substitution : Improves metabolic stability and bioavailability.
- Indole Hybrids : Analogous compounds (e.g., tryptamine derivatives) show antiplasmodial activity via hydrogen bonding to residues like GLU527 in HSP90 .
Q. What strategies are effective in resolving discrepancies between experimental spectral data and computational predictions?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA to simulate NMR/IR spectra and compare with experimental data.
- Impurity Profiling : Employ LC-MS to identify byproducts (e.g., unreacted acetamide precursors) that distort spectral signals.
- Crystallographic Validation : Single-crystal X-ray diffraction (via SHELX refinement) resolves ambiguities in bond lengths and angles .
Q. What role does this compound play in catalytic reaction mechanisms, and how can its intermediates be characterized?
- Methodological Answer : In reductive amination, the compound acts as a nucleophile. Key steps include:
- Intermediate Trapping : Use in situ FTIR or H NMR to detect imine intermediates.
- Kinetic Studies : Monitor reaction progress via GC-MS or TLC to identify rate-limiting steps (e.g., catalyst activation).
- Isotopic Labeling : N-labeled ethylamine tracks nitrogen migration in catalytic cycles .
Q. How can molecular docking simulations predict the binding interactions of this compound with protein targets like HSP90?
- Methodological Answer :
- Software : Use AutoDock Vina or Schrödinger Suite for docking.
- Binding Pockets : Focus on ATP-binding domains (e.g., HSP90’s GLU527 and TYR604) to assess hydrogen-bonding and hydrophobic interactions.
- Validation : Compare docking scores (ΔG) with experimental IC values from enzyme inhibition assays .
Q. What advanced analytical approaches are critical for detecting trace impurities in high-purity samples?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
